molecular formula C8H6N4OS B2536059 8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 955296-48-7

8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No.: B2536059
CAS No.: 955296-48-7
M. Wt: 206.22
InChI Key: GBUXIVHNYNUGRN-UHFFFAOYSA-N
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Description

8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole derivatives with thiazole intermediates under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Thiazolo[2,3-b]quinazoline: Known for its antitumor activity and structural similarity to the compound .

Uniqueness

8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one stands out due to its unique combination of a pyrazole and thiazole ring system fused with a pyrimidine core. This unique structure contributes to its distinct biological activities and potential as a versatile scaffold for drug development.

Properties

IUPAC Name

12-methylidene-10-thia-1,3,4,8-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c1-4-3-14-8-10-7(13)5-2-9-11-6(5)12(4)8/h2H,1,3H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUXIVHNYNUGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CSC2=NC(=O)C3=C(N12)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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